molecular formula C27H32N4O5 B3303706 N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 921463-03-8

N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B3303706
CAS No.: 921463-03-8
M. Wt: 492.6 g/mol
InChI Key: JTPUPPOTMKBNGH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel multi-target therapeutic agents. Its molecular architecture, which integrates a dihydropyridone core with a phenylpiperazine moiety, is strategically designed to interact with multiple biological targets. Recent studies highlight its potential as a dual inhibitor, targeting both Receptor Tyrosine Kinases (RTKs) and Human Carbonic Anhydrase (hCA) isoforms . This dual activity positions it as a compelling candidate for oncological research, as RTKs are implicated in cancer cell proliferation and survival, while hCA isoforms like hCA IX and XII are overexpressed in hypoxic tumors and contribute to acidosis and metastasis. The compound's mechanism involves disrupting critical signaling pathways and modulating the tumor microenvironment, thereby inducing apoptosis and inhibiting colony formation in cancer cell lines . Researchers are actively investigating this compound to elucidate its full pharmacological profile, structure-activity relationships (SAR), and its potential efficacy against various resistant cancer models, offering a promising scaffold for the development of next-generation anticancer therapeutics.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5/c1-34-24-10-9-20(15-25(24)35-2)28-27(33)19-31-18-26(36-3)23(32)16-22(31)17-29-11-13-30(14-12-29)21-7-5-4-6-8-21/h4-10,15-16,18H,11-14,17,19H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPUPPOTMKBNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 3,4-dimethoxyphenylacetic acid and 4-phenylpiperazine. These intermediates are then subjected to various reactions including acylation, cyclization, and condensation under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key pharmacophoric elements with several analogues (Table 1):

Compound Name Core Structure Key Substituents Potential Activity Reference
N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide 1,4-dihydropyridine 5-methoxy, 2-(4-phenylpiperazine-methyl), 3,4-dimethoxyphenylacetamide CNS modulation, enzyme inhibition
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidine 4-fluorophenyl, 2-methoxyphenylacetamide Kinase inhibition, antimicrobial
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-dihydropyridine 2-furyl, thioether-linked 4-methoxyphenyl, 2-methoxyphenylcarboxamide Calcium channel modulation
Compound 3b (N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide) Pyrimido[4,5-d]pyrimidine 4-methylpiperazine, methoxyphenyl, acrylamide Anticancer, kinase inhibition

Key Observations :

  • Phenylpiperazine vs. Fluorophenyl/Pyrimidine : The 4-phenylpiperazine group in the target compound may enhance serotonin/dopamine receptor affinity compared to the 4-fluorophenyl group in ’s compound, which is more common in kinase inhibitors .
  • Dihydropyridine vs. Pyrazolo-pyrimidine : The 1,4-dihydropyridine core in the target compound and AZ331 suggests calcium channel or nitric oxide synthase interactions, whereas pyrazolo-pyrimidine derivatives () are often kinase inhibitors .

Comparison with AZ331 () :

  • AZ331 uses a thioether linkage, requiring sulfur nucleophiles, whereas the target compound employs a phenylpiperazine-methyl group, necessitating alkylation or Mannich reactions .
Pharmacological Implications
  • Receptor Binding : The 4-phenylpiperazine moiety suggests affinity for 5-HT1A/D2 receptors, differentiating it from AZ331’s calcium channel activity .
  • Enzyme Inhibition : The 5-methoxy-4-oxo-dihydropyridine core may inhibit phosphodiesterases or oxidoreductases, similar to pyrimidine-based inhibitors in .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by multiple functional groups, including methoxy and piperazine moieties, which contribute to its diverse pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H32N4O5
  • Molecular Weight : 492.6 g/mol
  • CAS Number : 921463-03-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of intermediate compounds such as 3,4-dimethoxyphenylacetic acid and 4-phenylpiperazine. Key reactions include acylation and cyclization under controlled conditions to yield the final product. Industrial production may utilize continuous flow reactors for enhanced efficiency and yield.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. This inhibition leads to potent antibacterial activity against various clinical isolates, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Staphylococcus aureus (VRSA)
  • Multi-drug resistant strains

The mechanism of action involves binding to the switch region of RNAP, effectively disrupting its function and leading to bacterial cell death.

Antioxidant Activity

Research indicates that this compound also possesses antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers, suggesting potential applications in preventing oxidative damage in biological systems.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Efficacy : A study reported that N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[...]} exhibited significant antibacterial effects against a range of pathogens with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with RNAP is dose-dependent and can be modulated by structural analogs, indicating a potential pathway for drug design focused on enhancing efficacy against resistant strains.
  • Safety Profile : Preliminary toxicological studies showed no significant adverse effects at therapeutic doses in animal models, suggesting a favorable safety profile for further development as an antimicrobial agent.

Comparative Biological Activity Table

Activity TypeObserved EffectsReference
AntibacterialEffective against MRSA, VRSA
AntioxidantScavenging of free radicals
Mechanism of ActionInhibition of bacterial RNA polymerase
Safety ProfileNo significant toxicity in animal studies

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves a multi-step process starting with the formation of the 1,4-dihydropyridine core, followed by functionalization with phenylpiperazine and methoxyphenyl groups. Key steps include:

  • Coupling reactions : Alkylation of the dihydropyridine core with a phenylpiperazine-methyl group under inert atmospheres to prevent oxidation .
  • Acetamide formation : Reaction of the intermediate with a 3,4-dimethoxyphenyl acetic acid derivative using coupling agents like EDCI/HOBt .
  • Purification : Recrystallization or chromatography (e.g., silica gel column) to achieve >95% purity .
    Challenges : Sensitivity of the dihydropyridine core to oxidation and competing side reactions during alkylation. Automated reactors are recommended for reproducibility in large-scale synthesis .

Q. Which analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms the presence of methoxy, phenylpiperazine, and dihydropyridine moieties. Aromatic proton signals between δ 6.5–7.5 ppm validate the phenyl groups .
  • HPLC : Used to assess purity (>95%) and monitor reaction intermediates .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 591.68 (C30H33N5O6S) .

Q. How can researchers evaluate its biological activity in preliminary studies?

  • Receptor binding assays : Screen for affinity toward serotonin or dopamine receptors due to the phenylpiperazine moiety, a known pharmacophore in CNS-targeting compounds .
  • Cellular assays : Test cytotoxicity (e.g., MTT assay) and dose-response curves (IC50) in relevant cell lines (e.g., neuronal or cancer cells) .
  • Enzymatic inhibition : Assess activity against kinases or oxidoreductases, given the dihydropyridine core’s redox properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?

  • Modify substituents :
    • Replace the 3,4-dimethoxyphenyl group with nitro or fluoro variants to enhance membrane permeability .
    • Alter the phenylpiperazine moiety to study selectivity for specific GPCRs .
  • Evaluate metabolic stability : Introduce deuterium at labile positions (e.g., methoxy groups) to prolong half-life .
  • Use computational tools : Molecular docking (AutoDock Vina) to predict binding modes with target receptors .

Q. How should researchers resolve contradictions in reported biological data?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor isoforms .
  • Solubility issues : Use DMSO or cyclodextrin-based formulations to ensure consistent bioavailability .
  • Oxidative degradation : Validate compound stability during assays via HPLC and adjust storage conditions (e.g., argon atmosphere) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH optimization : Buffer solutions (pH 7.4) to mimic physiological environments and prevent hydrolysis of the acetamide bond .
  • Light sensitivity : Store in amber vials to protect the dihydropyridine core from photodegradation .
  • Lyophilization : Improve shelf life by lyophilizing in inert matrices (e.g., trehalose) .

Q. How can computational modeling guide its pharmacokinetic optimization?

  • ADME prediction : Tools like SwissADME predict logP (~3.2) and BBB permeability, highlighting the need for prodrug strategies to enhance bioavailability .
  • Metabolite identification : Use in silico tools (e.g., GLORYx) to map Phase I/II metabolism pathways, focusing on demethylation of methoxy groups .

Q. What experimental designs address its potential off-target effects?

  • Panel screening : Test against 50+ kinases or GPCRs to identify off-target interactions (e.g., CEREP’s BioPrint® panel) .
  • CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines lacking the putative receptor .
  • Transcriptomic profiling : RNA-seq to detect downstream pathway alterations (e.g., MAPK/ERK) .

Q. How can researchers validate its mechanism of action in complex biological systems?

  • In vivo models : Use zebrafish or rodent models for behavioral studies (e.g., anxiety or cognitive tests) .
  • PET imaging : Radiolabel the compound with 11C or 18F to track biodistribution and target engagement .
  • Proteomics : SILAC-based quantification to identify interacting proteins in target tissues .

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous-flow reactors reduce side reactions during alkylation and improve yield .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Green chemistry : Replace DMF with Cyrene™ (a biobased solvent) to enhance sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

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